molecular formula C11H12ClN3 B2929505 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1820687-44-2

1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride

Cat. No.: B2929505
CAS No.: 1820687-44-2
M. Wt: 221.69
InChI Key: LWHQZYBYWWYQKO-UHFFFAOYSA-N
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Description

1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is a chemical compound with the molecular formula C11H12ClN3 and a molecular weight of 221.69 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyrazole core with a phenyl group attached. It is primarily used in research and development within the fields of chemistry and pharmacology.

Mechanism of Action

Target of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting potential targets within parasitic organisms

Mode of Action

It’s known that the compound’s interaction with its targets leads to changes at the molecular level, potentially disrupting essential biological processes within the target organism .

Biochemical Pathways

Given its potential antipromastigote activity , it may interfere with pathways essential for the survival and replication of parasitic organisms

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformations, and its eventual elimination from the body.

Result of Action

Its potential antipromastigote activity suggests that it may induce cellular changes leading to the death of parasitic organisms .

Preparation Methods

The synthesis of 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride typically involves a multi-step process. One common method includes the following steps :

    Formation of the pyrrole ring: This step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.

    Addition of propargylamine: The acetylenes obtained from the first step are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: The final step involves the intramolecular cyclization of the propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired pyrrolo[3,4-c]pyrazole structure.

Chemical Reactions Analysis

1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group attached to the pyrrolo[3,4-c]pyrazole core can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride can be compared with other similar compounds, such as :

    1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride: This compound has a similar pyrrolo[3,4-c]pyrazole core but with a methyl group instead of a phenyl group.

    Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazolo[3,4-d]pyrimidine core and is known for its potential as a CDK2 inhibitor.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a more complex structure and is also studied for its biological activities.

The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits, making it a valuable compound for research and development.

Properties

IUPAC Name

1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14;/h1-5,7,12H,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHQZYBYWWYQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N(N=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820687-44-2
Record name 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride
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